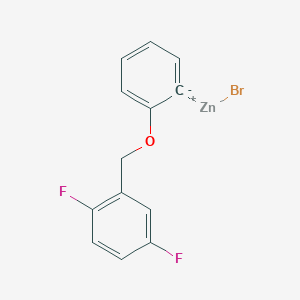
2-(2',5'-DifluorobenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2’,5’-Difluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2’,5’-Difluorobenzyloxy)phenyl bromide+Zn→2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain an oxygen-free environment. The reaction mixture is often stirred vigorously to ensure complete dissolution of zinc and efficient reaction with the bromide compound.
化学反应分析
Types of Reactions
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is prominently used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific substrates used. In cross-coupling reactions, the primary products are biaryl compounds or other complex organic molecules with new carbon-carbon bonds.
科学研究应用
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic partner. The zinc atom acts as a nucleophile, attacking the electrophilic carbon in the substrate, leading to the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the transition state and intermediates.
相似化合物的比较
Similar Compounds
- 2,6-Difluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
- 2,6-Difluorobenzylzinc bromide
Uniqueness
2-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to the specific positioning of the fluorine atoms, which imparts distinct reactivity and stability compared to other fluorinated organozinc compounds. This unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
IITGWJNORWZMHS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C([C-]=C1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
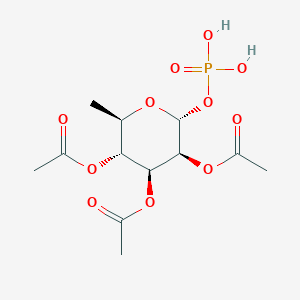
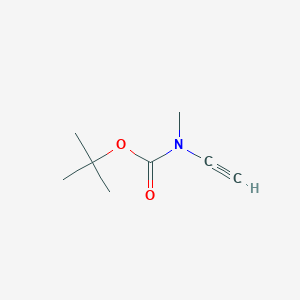
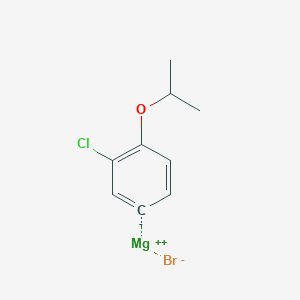
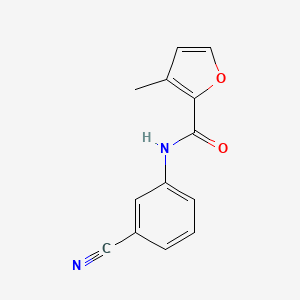
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
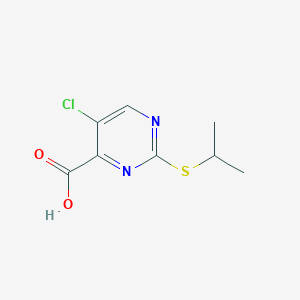

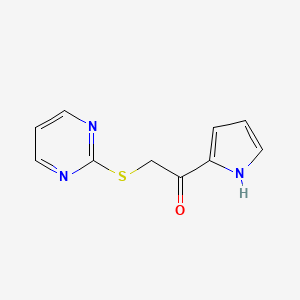

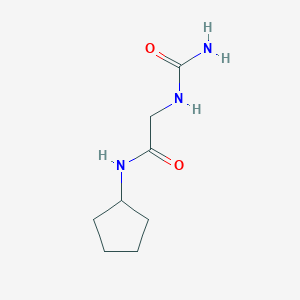
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)

